molecular formula C6H6BrIN2 B1384100 4-Bromo-5-iodobenzene-1,2-diamine CAS No. 2149591-36-4

4-Bromo-5-iodobenzene-1,2-diamine

Cat. No. B1384100
M. Wt: 312.93 g/mol
InChI Key: BQSAZYDBXOOOEM-UHFFFAOYSA-N
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Description

4-Bromo-5-iodobenzene-1,2-diamine is a chemical compound with the CAS Number: 2149591-36-4 . It has a molecular weight of 312.94 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-5-iodobenzene-1,2-diamine . The InChI code for this compound is provided in the search results .


Physical And Chemical Properties Analysis

The compound is stored at ambient temperature . The physical form of the compound is a solid-powder .

Scientific Research Applications

Synthesis and Organic Transformations

4-Bromo-5-iodobenzene-1,2-diamine is a significant precursor in various organic transformations. It is particularly valuable in reactions involving the formation of benzynes. Efficient methods have been developed for synthesizing 1,2-Dibromobenzenes, which are crucial intermediates in these transformations, demonstrating the compound's utility in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Domino Processes in Chemical Synthesis

4-Bromo-5-iodobenzene-1,2-diamine plays a role in domino processes, such as CuI-catalyzed coupling with beta-keto esters. This process leads to the production of 2,3-disubstituted benzofurans, showcasing the compound's potential in facilitating complex chemical reactions (Lu, Wang, Zhang, & Ma, 2007).

Development of Economical Synthesis Methods

Research has focused on developing economical methods for synthesizing derivatives of 4-Bromo-5-iodobenzene-1,2-diamine. These methods aim at achieving high yields and purity, highlighting the ongoing efforts to make the production of such compounds more efficient and cost-effective (He-ping, 2005).

Application in Cleavage and Formation of Chemical Bonds

The compound is used in the cleavage of epoxides into halohydrins, where it acts as a catalyst. This process is significant for producing vicinal iodo and bromo alcohols, demonstrating the compound's catalytic properties in organic chemistry (Niknam & Nasehi, 2002).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of derivatives of 4-Bromo-5-iodobenzene-1,2-diamine have been conducted. These studies focus on understanding the molecular and crystal structures of such compounds, which is crucial for their application in various chemical processes (Schmidbaur, Minge, & Nogai, 2004).

Safety And Hazards

The compound has a signal word of “Warning” according to its safety information . It’s important to handle this compound with care, avoiding skin and eye contact, and preventing inhalation or ingestion .

properties

IUPAC Name

4-bromo-5-iodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSAZYDBXOOOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-iodobenzene-1,2-diamine

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